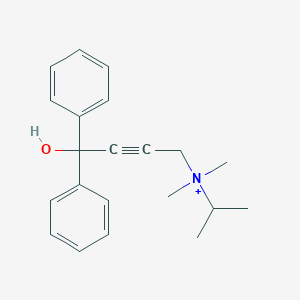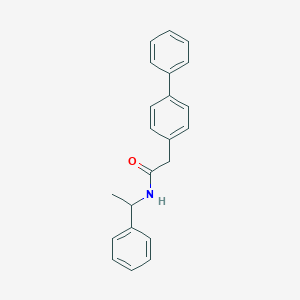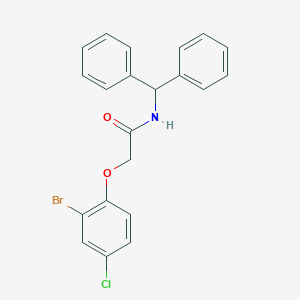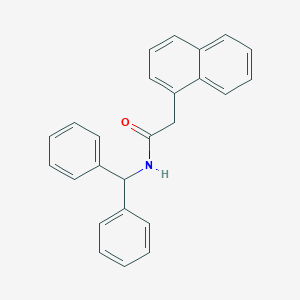
(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyl group, an isopropyl group, and a dimethylamino group attached to a diphenylbutynyl backbone. Its complex structure makes it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diphenylbutynyl Backbone: The initial step involves the coupling of two phenyl groups to a butynyl moiety. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using phenylacetylene and a suitable aryl halide.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Attachment of the Isopropyl and Dimethylamino Groups: The final steps involve the introduction of the isopropyl and dimethylamino groups through nucleophilic substitution reactions. This can be achieved using isopropylamine and dimethylamine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the alkyne group to an alkene or alkane using hydrogenation catalysts.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include carbonyl derivatives, reduced alkenes or alkanes, and substituted amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-hydroxy-N-isopropyltryptamine: A compound with a similar isopropyl group but different overall structure.
4-hydroxy-N-methyl-N-isopropyltryptamine: Another related compound with a methyl group instead of a dimethylamino group.
Uniqueness
(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM is unique due to its combination of functional groups and the diphenylbutynyl backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C21H26NO+ |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethyl-propan-2-ylazanium |
InChI |
InChI=1S/C21H26NO/c1-18(2)22(3,4)17-11-16-21(23,19-12-7-5-8-13-19)20-14-9-6-10-15-20/h5-10,12-15,18,23H,17H2,1-4H3/q+1 |
InChIキー |
QKCKFJODNFMYKD-UHFFFAOYSA-N |
SMILES |
CC(C)[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
正規SMILES |
CC(C)[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide](/img/structure/B286526.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286527.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286528.png)
![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)
![N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286530.png)

![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B286535.png)

![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)

![N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B286542.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B286543.png)
![N-[cyclopentyl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286548.png)
